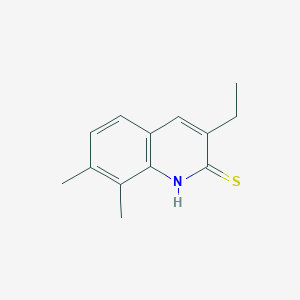

3-Ethyl-7,8-dimethylquinoline-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

3-ethyl-7,8-dimethyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C13H15NS/c1-4-10-7-11-6-5-8(2)9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |

InChI Key |

GIFSGJWDOWKDNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C(=C(C=C2)C)C)NC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 7,8 Dimethylquinoline 2 Thiol and Its Functionalized Analogues

Strategies for the Construction of the Quinoline-2-thiol (B7765226) Core

The quinoline-2-thiol core can be synthesized through various methods, which can be broadly categorized into multi-step approaches and one-pot protocols. These methods often involve the cyclization of appropriately substituted anilines with carbonyl compounds or their derivatives.

Traditional methods for quinoline (B57606) synthesis often involve multiple steps, allowing for the controlled introduction of substituents. These methods, such as the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses, can be adapted for the preparation of substituted quinoline-2-thiols. tandfonline.compharmaguideline.comiipseries.org For the synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol, a plausible multi-step approach would involve the initial construction of a substituted quinolin-2-one, followed by thionation.

One of the most versatile methods for constructing the quinoline ring is the Conrad-Limpach-Knorr synthesis . This reaction involves the condensation of an aniline (B41778) with a β-ketoester. pharmaguideline.com To synthesize the 3-Ethyl-7,8-dimethylquinolin-2-one precursor, 2,3-dimethylaniline (B142581) would be reacted with ethyl 2-ethylacetoacetate. The resulting β-aminoacrylate would then be cyclized at high temperatures to yield 3-Ethyl-7,8-dimethylquinolin-2(1H)-one. The final step would be the thionation of the quinolin-2-one using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the desired this compound.

Another classical approach is the Friedlander synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. pharmaguideline.com For the target molecule, this would require 2-amino-3,4-dimethylbenzaldehyde (B13945860) and 1-butanone. The base-catalyzed condensation would lead to the formation of the quinoline ring. Subsequent thionation would yield the final product.

The Gould-Jacobs reaction offers another pathway, starting from an aniline and diethyl ethoxymethylenemalonate to form a 4-hydroxyquinoline, which can be further modified. nih.gov

| Classic Synthesis | Starting Materials for this compound | Key Features |

| Conrad-Limpach-Knorr | 2,3-dimethylaniline and ethyl 2-ethylacetoacetate | Forms a quinolin-2-one intermediate, followed by thionation. |

| Friedlander | 2-amino-3,4-dimethylbenzaldehyde and 1-butanone | Base-catalyzed condensation to form the quinoline ring. |

| Skraup/Doebner-von Miller | 2,3-dimethylaniline and α,β-unsaturated carbonyl compounds | Involves harsh acidic conditions and an oxidizing agent. nih.gov |

To overcome the limitations of multi-step syntheses, one-pot reactions have been developed to improve efficiency and reduce waste. These protocols often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to form the desired product. rsc.org

A notable one-pot synthesis of quinoline-2(1H)-thiones involves the reaction of α-substituted 2-isocyanostyrenes with sulfur in the presence of a catalytic amount of selenium. thieme-connect.com The reaction proceeds through the formation of a 2-isothiocyanatostyrene intermediate, which then undergoes an electrocyclic reaction to afford the quinoline-2(1H)-thione. thieme-connect.com To apply this to this compound, the corresponding 2-isocyano-3,4-dimethyl-β-ethylstyrene would be required as the starting material.

Another one-pot approach involves the reaction of 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols with a base and elemental sulfur. nih.gov This method is proposed to proceed through an intramolecular nucleophilic attack of the amino group on an in-situ generated chalcogenoketene species. nih.gov

Furthermore, one-pot Friedländer annulations have been developed using inexpensive and readily available reagents. For instance, o-nitroarylcarbaldehydes can be reduced in situ with iron and catalytic hydrochloric acid to form the corresponding o-aminoarylcarbaldehydes, which then condense with a ketone to form the quinoline ring. rsc.org For the target molecule, this would involve the reduction of 2-nitro-3,4-dimethylbenzaldehyde followed by condensation with 1-butanone.

| One-Pot Method | Key Reactants | Advantages |

| Isocyanostyrene Cyclization | α-substituted 2-isocyanostyrenes, Sulfur, Selenium (catalyst) | Facile, proceeds via electrocyclic reaction. thieme-connect.com |

| Propynol Conversion | 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols, Base, Sulfur | Assumed to proceed via a chalcogenoketene intermediate. nih.gov |

| Reductive Friedländer Annulation | o-nitroarylcarbaldehydes, Iron, Ketones | Uses inexpensive reagents, high yields. rsc.org |

Regioselective Alkylation and Arylation at the Quinoline Ring System

The functionalization of the quinoline ring at specific positions is crucial for tuning the properties of the molecule. Regioselective C-H activation has emerged as a powerful tool for this purpose. nih.gov

Transition metal-catalyzed C-H functionalization allows for the direct introduction of alkyl and aryl groups at specific positions of the quinoline ring. nih.gov For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides has been reported, demonstrating high regioselectivity. acs.org While this specific example targets the C8 position, similar strategies could potentially be developed to functionalize other positions of the quinoline core.

Furthermore, dearomative hydroboration of quinolines using phosphine-ligated borane (B79455) complexes allows for the regioselective introduction of boron, which can then be further functionalized. acs.org The regioselectivity between vicinal 5,6- and conjugate 5,8-hydroboration can be controlled by the choice of the phosphine (B1218219) ligand. acs.org

For the synthesis of this compound, if starting from an unsubstituted or partially substituted quinoline-2-thiol, these regioselective methods could be employed to introduce the ethyl and dimethyl groups at the desired positions. However, achieving the precise 3, 7, and 8 substitution pattern would require careful selection of directing groups and reaction conditions.

Introduction of Substituents at the Thiol Moiety: S-Alkylation and S-Arylation

The thiol group at the 2-position of the quinoline ring is a versatile handle for further functionalization through S-alkylation and S-arylation. Quinoline-2-thiol exists in a tautomeric equilibrium with quinoline-2(1H)-thione, with the thione form generally being the major tautomer. researchgate.net

Alkylation of quinolin-2(1H)-ones, which are precursors to quinoline-2-thiols, has been studied. The reaction with alkyl halides under basic conditions can lead to a mixture of N- and O-alkylated products. researchgate.net In the case of quinoline-2-thiol, S-alkylation is the predominant reaction. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles like alkyl halides.

The S-alkylation of this compound can be achieved by treating it with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or THF. This would lead to the formation of the corresponding 2-(alkylthio)quinoline derivatives.

Similarly, S-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, using an aryl halide in the presence of a suitable catalyst system, typically involving a palladium or copper catalyst.

Green Chemistry Approaches in Quinoline-2-thiol Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of greener solvents, catalysts, and energy-efficient reaction conditions, are being increasingly applied to the synthesis of quinolines. tandfonline.combohrium.comijpsjournal.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. An eco-friendly and efficient method for the preparation of substituted quinoline-2-thiones involves the reaction of 2-thiocoumarin with arylhydrazides in water under microwave irradiation. researchgate.net This protocol is notable for its use of a green solvent, absence of a metal catalyst, short reaction time, and simple product isolation. researchgate.net

The use of water as a solvent is a key aspect of green chemistry. Several one-pot syntheses of quinolines have been developed using water as the reaction medium, often in conjunction with catalysts like p-toluenesulfonic acid. tandfonline.com These methods offer advantages in terms of cost, safety, and environmental impact.

Furthermore, the use of reusable catalysts, such as nano-catalysts and deep eutectic solvents, is being explored to develop more sustainable synthetic routes for quinoline derivatives. tandfonline.com

| Green Approach | Key Features | Advantages |

| Microwave-assisted synthesis | Use of microwave irradiation, often in water. | Short reaction times, high yields, clean reactions. researchgate.net |

| Water as a solvent | Reactions are conducted in aqueous media. | Environmentally friendly, low cost, safe. tandfonline.com |

| Reusable catalysts | Use of nano-catalysts or deep eutectic solvents. | Reduced waste, improved catalyst efficiency. tandfonline.com |

Chemical Reactivity and Transformation Pathways of 3 Ethyl 7,8 Dimethylquinoline 2 Thiol Scaffolds

Thiol-Thione Tautomerism in Quinoline-2-thiol (B7765226) Systems and its Influence on Reactivity

Quinoline-2-thiol derivatives, including 3-Ethyl-7,8-dimethylquinoline-2-thiol, exist as a dynamic equilibrium between two tautomeric forms: the thiol (lactim) and the thione (lactam) forms. mdpi.comgrowingscience.com Extensive studies, including quantum mechanical calculations and spectroscopic analysis, have shown that the equilibrium strongly favors the quinoline-2(1H)-thione tautomer. growingscience.comresearchgate.net For the parent quinoline-2-thiol, the thione form is estimated to be favored by as much as 99.9%. growingscience.com

This tautomerism is the cornerstone of the molecule's reactivity. scispace.com The two forms present different reactive sites. The thiol tautomer possesses a nucleophilic sulfur atom, while the thione tautomer features a nucleophilic nitrogen atom and can participate in reactions involving the C=S double bond. growingscience.com The presence of electron-donating ethyl and dimethyl groups on the quinoline (B57606) ring is expected to influence the electron density and may slightly shift the tautomeric equilibrium, although the thione form remains predominant.

| Tautomeric Form | Structure | Key Reactive Site |

|---|---|---|

| Thiol (Lactim) |  | Nucleophilic Sulfur (-SH) |

| Thione (Lactam) |  | Nucleophilic Nitrogen (-NH-) |

The ambident nucleophilic nature of the [S-C=N]⁻ anion, formed upon deprotonation, allows for selective reactions. Alkylation, for instance, can occur at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the alkylating agent. mt.com Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor reaction at the softer sulfur atom.

Nucleophilic Substitution Reactions at the Quinoline Nucleus

The quinoline ring itself can undergo nucleophilic substitution, particularly at positions activated by the heterocyclic nitrogen atom (C2 and C4). quimicaorganica.org However, in this compound, the C2 position is already substituted. Nucleophilic substitution reactions are more relevant to the synthesis of such compounds, for example, by displacing a halogen atom at the C2 position of a precursor with a sulfur nucleophile.

For a substituted quinoline-2-thione, nucleophilic attack can occur at other positions if a suitable leaving group is present. For instance, studies on 4-chloro-8-methylquinoline-2(1H)-thione have shown that the chloro group at the C4 position is readily displaced by various nucleophiles, including thiols, hydrazines, and amines. mdpi.com This indicates that if a leaving group were present at the C4 position of the this compound framework, it would be susceptible to nucleophilic substitution, providing a pathway to further functionalization. mdpi.comiust.ac.ir The reaction mechanism typically proceeds through a stable addition-elimination intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Electrophilic Reactions Involving the Quinoline-2-thiol Framework

Electrophilic aromatic substitution on the quinoline scaffold generally occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. youtube.comquimicaorganica.org The reaction is typically sluggish and requires vigorous conditions. uop.edu.pk For quinoline itself, substitution preferentially takes place at the C5 and C8 positions. quimicaorganica.orguop.edu.pk

In the case of this compound, the directing effects of the substituents must be considered. The thione group at C2 is deactivating. However, the alkyl groups (ethyl at C3, and methyl groups at C7 and C8) are activating, electron-donating groups. The C7 and C8 methyl groups strongly activate the benzene ring. Given that the C8 position is already substituted, electrophilic attack would be strongly directed to the C5 position, influenced by the C7-methyl group. The C3-ethyl group would further influence the reactivity of the pyridine ring, though it is generally less susceptible to electrophilic attack.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-ethyl-7,8-dimethylquinoline-2-thiol |

| Bromination | Br₂ / H₂SO₄ | 5-Bromo-3-ethyl-7,8-dimethylquinoline-2-thiol |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Oxidation Reactions and Disulfide Formation

The thiol group is susceptible to oxidation. youtube.comyoutube.com A common and important reaction for this compound is its oxidation to form a disulfide. This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond, resulting in bis(3-ethyl-7,8-dimethylquinolin-2-yl) disulfide. youtube.com

The oxidation can be carried out using a variety of oxidizing agents, such as molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or halogens like bromine or iodine under basic conditions. nih.govyoutube.com The reaction proceeds via the thiolate anion, which is a stronger nucleophile than the thiol. The mechanism can vary, but a general pathway involves the nucleophilic attack of a thiolate anion on an electrophilic sulfur species, such as a sulfenyl halide formed in situ. youtube.com

Further oxidation under stronger conditions can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), although disulfide formation is the most common outcome under mild oxidative conditions. youtube.comnih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems from Quinoline-2-thiol Derivatives

Quinoline-2-thiol derivatives are valuable building blocks in synthetic organic chemistry for the construction of fused heterocyclic systems, which are often of medicinal and biological interest. rsc.orgslideshare.net These reactions typically utilize the nucleophilicity of the sulfur atom in the thiol tautomer or the nitrogen in the thione tautomer.

A prominent example is the reaction with α-halo ketones or α-halo esters. The sulfur atom of the quinoline-2-thiol acts as a nucleophile, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form a thiazole (B1198619) ring fused to the quinoline system. This leads to the formation of substituted thiazolo[3,2-a]quinolinium salts. researchgate.net This synthetic strategy provides access to a diverse range of polycyclic aromatic systems. rsc.orgnih.govnih.gov

| Reactant | Resulting Fused System | General Reaction Pathway |

|---|---|---|

| α-Halo Ketone (e.g., Phenacyl bromide) | Thiazolo[3,2-a]quinolinium | S-alkylation followed by intramolecular cyclization |

| α,β-Unsaturated Carbonyl Compound | Dihydrothiazolo[3,2-a]quinolinium | Michael addition followed by cyclization |

| Ethyl Chloroacetate | Thiazolo[3,2-a]quinolin-1-one | S-alkylation followed by intramolecular condensation |

These cyclocondensation reactions are powerful tools for creating molecular complexity and are central to the synthetic utility of the this compound scaffold. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 7,8 Dimethylquinoline 2 Thiol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethyl-7,8-dimethylquinoline-2-thiol is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the ethyl group at the C3 position, and the two methyl groups at the C7 and C8 positions. The chemical shifts of the aromatic protons are influenced by the electron-donating or withdrawing nature of the substituents and their positions on the quinoline core. semanticscholar.orgacs.org The protons of the ethyl group will appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic spin-spin coupling pattern. The two methyl groups at C7 and C8 would likely appear as singlets in the aromatic region, with their precise chemical shifts influenced by their steric and electronic environment. The thiol proton (-SH) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the nine carbons of the quinoline ring, the two carbons of the ethyl group, and the two carbons of the methyl groups. The chemical shift of the C2 carbon, bonded to the sulfur atom, would be significantly affected and is a key indicator of the thiol-thione tautomerism. In the thiol form, the C2 carbon would resonate at a different frequency compared to the thione form (C=S).

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H4 | 7.5 - 7.8 | C2 (C-SH) |

| H5 | 7.2 - 7.5 | C3 (C-Et) |

| H6 | 7.0 - 7.3 | C4 (CH) |

| Ethyl (-CH₂) | 2.8 - 3.2 (quartet) | C4a |

| Ethyl (-CH₃) | 1.2 - 1.5 (triplet) | C5 (CH) |

| 7-CH₃ | 2.3 - 2.6 (singlet) | C6 (CH) |

| 8-CH₃ | 2.3 - 2.6 (singlet) | C7 (C-CH₃) |

| SH | Variable (broad singlet) | C8 (C-CH₃) |

| C8a | ||

| Ethyl (-CH₂) | ||

| Ethyl (-CH₃) | ||

| 7-CH₃ | ||

| 8-CH₃ |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Insights from Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of quinoline derivatives is often characterized by the loss of small, stable molecules. A characteristic fragmentation pathway for quinoline itself is the expulsion of a molecule of hydrogen cyanide (HCN). researchgate.net For the title compound, fragmentation would likely involve the loss of the ethyl group, methyl groups, and potentially the thiol group or a molecule of H₂S. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula.

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment Ion | Description |

| [M]⁺ | [C₁₃H₁₅NS]⁺ | Molecular ion |

| [M-29]⁺ | [C₁₁H₁₀NS]⁺ | Loss of ethyl radical (•C₂H₅) |

| [M-15]⁺ | [C₁₂H₁₂NS]⁺ | Loss of a methyl radical (•CH₃) |

| [M-33]⁺ | [C₁₃H₁₄N]⁺ | Loss of SH radical |

| [M-27]⁺ | [C₁₂H₁₄S]⁺ | Loss of HCN from the quinoline ring |

Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would provide key information about its functional groups. A crucial aspect to consider is the potential for tautomerism between the thiol (-SH) form and the thione (C=S) form. The presence of a weak absorption band around 2550-2600 cm⁻¹ would indicate the S-H stretching vibration of the thiol tautomer. Conversely, a strong absorption band in the region of 1100-1250 cm⁻¹ would be characteristic of the C=S stretching vibration of the thione tautomer. The spectrum would also display characteristic C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups around 2850-3100 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Characteristic IR Absorption Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| S-H stretch | 2550 - 2600 (weak) | Thiol |

| C=S stretch | 1100 - 1250 (strong) | Thione |

| Aromatic C-H stretch | 3000 - 3100 | Quinoline ring |

| Aliphatic C-H stretch | 2850 - 2960 | Ethyl and Methyl groups |

| Aromatic C=C stretch | 1400 - 1600 | Quinoline ring |

Electronic Absorption (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π-π* and n-π* electronic transitions. scielo.br The substitution pattern on the quinoline ring can significantly influence the position and intensity of these absorption bands.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption maxima. The thiol/thione tautomerism plays a significant role in the electronic properties. The thione tautomer generally has absorption at longer wavelengths compared to the thiol form. semanticscholar.orgresearchgate.net

Fluorescence in quinoline-2-thiol (B7765226) derivatives is also highly dependent on the tautomeric form. The thione form is typically non-fluorescent. semanticscholar.orgresearchgate.net However, S-alkylation, which locks the molecule in the thiol form, can lead to fluorescent compounds. Therefore, the fluorescence properties of this compound would depend on the predominant tautomer in a given solvent.

Expected Spectroscopic Properties:

| Spectroscopic Technique | Expected Observation |

| UV-Vis Absorption | Absorption maxima in the UV region, with the exact wavelengths influenced by solvent and tautomeric form. Typically, bands around 280 nm and 350 nm are observed for similar structures. scielo.br |

| Fluorescence Emission | Potentially weak or no fluorescence due to the predominance of the non-fluorescent thione tautomer. Any observed fluorescence would be dependent on the solvent environment and the position of the tautomeric equilibrium. semanticscholar.orgresearchgate.net |

Advanced Spectroscopic Techniques for Isomer Differentiation

To unambiguously confirm the structure of this compound and differentiate it from its potential isomers, advanced spectroscopic techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity.

COSY: Would reveal the coupling between adjacent protons, for example, between the methylene and methyl protons of the ethyl group, and between adjacent protons on the quinoline ring.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the positions of the substituents on the quinoline ring. For instance, correlations between the protons of the 7-methyl group and the C6, C7, and C8 carbons would confirm its position.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. It is particularly useful for separating isomers that may have very similar properties. The different isomers would likely have different retention times in the LC column. Subsequent fragmentation in the mass spectrometer (MS/MS) can produce unique fragmentation patterns for each isomer, allowing for their differentiation.

Computational and Theoretical Studies on 3 Ethyl 7,8 Dimethylquinoline 2 Thiol Molecular Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic structure of a molecule, which in turn governs its reactivity. For similar heterocyclic thiol compounds, these calculations often involve determining molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Without dedicated studies on 3-Ethyl-7,8-dimethylquinoline-2-thiol, specific values for these parameters, as well as detailed molecular electrostatic potential maps that identify nucleophilic and electrophilic sites, are not known.

Density Functional Theory (DFT) for Tautomeric Equilibrium Analysis

Quinoline-2-thiol (B7765226) compounds are known to exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. Density Functional Theory (DFT) is a preferred method for analyzing the thermodynamics of this equilibrium. Such studies calculate the relative energies, enthalpies, and Gibbs free energies of the tautomers in both the gas phase and in various solvents to determine which form is more stable. For the parent compound, quinoline-2-thiol, quantum mechanical calculations predict the thione tautomer to be the major form. However, how the specific ethyl and dimethyl substitutions on the this compound structure influence this equilibrium has not been computationally investigated.

Molecular Modeling of Interactions (e.g., with Metal Ions)

The quinoline (B57606) scaffold, particularly with nitrogen and sulfur donor atoms, is well-known for its ability to form complexes with metal ions. Molecular modeling and DFT are employed to study the nature of these interactions, including coordination geometries, bond strengths, and the electronic effects of complexation. Quinoline-based ligands and their metal complexes have applications in catalysis and materials science. Research on other quinoline derivatives has explored their potential as fluorescent sensors for metals. The specific binding modes and affinities of this compound with various metal ions remain a subject for future theoretical investigation.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while other techniques can calculate NMR chemical shifts and vibrational frequencies (IR/Raman). Conformational analysis, also performed using computational methods, would identify the most stable spatial arrangements of the ethyl and methyl groups in this compound. To date, no such theoretical spectroscopic data or conformational analyses have been published for this compound.

Mechanistic Investigations of Biological Activities of 3 Ethyl 7,8 Dimethylquinoline 2 Thiol Analogues

Molecular Mechanisms of Antimicrobial Action (Antibacterial, Antifungal)

Quinoline (B57606) derivatives exhibit significant antimicrobial properties, and their mechanisms of action are multifaceted, targeting various cellular processes in bacteria and fungi.

Antibacterial Action: The antibacterial efficacy of quinoline analogues is often attributed to their ability to interfere with essential bacterial processes. One of the primary mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, recombination, and repair. neuroquantology.com By targeting these enzymes, quinoline compounds can induce bacterial cell death. neuroquantology.com Another proposed mechanism for some quinoline derivatives, particularly against Gram-negative bacteria, involves the disruption of the lipopolysaccharide (LPS) transport pathway, which is vital for maintaining the integrity of the outer membrane. neuroquantology.com

Furthermore, certain quinoline-2-one derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms for these compounds include the inhibition of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids, and the disruption of biofilm formation, which is a key virulence factor for many pathogenic bacteria. pnas.org

Antifungal Action: Analogues within the broader quinoline and quinoxaline (B1680401) families have shown promising antifungal activity. nih.govresearchgate.net For instance, 3-hydrazinoquinoxaline-2-thiol, a related heterocyclic compound, has been effective against various Candida species. nih.govnih.gov The antifungal mechanisms of quinoline derivatives can be selective. Some compounds exhibit potent action against dermatophytes, fungi that infect skin, hair, and nails, while others are more effective against yeasts like Candida. researchgate.net The synthetic versatility of the quinoline nucleus allows for modifications that can lead to compounds with selective antifungal properties. researchgate.net While the precise molecular targets for many antifungal quinolines are still under investigation, their ability to disrupt fungal growth highlights their potential as therapeutic agents. researchgate.net

| Microorganism Type | Proposed Mechanism of Action for Quinoline Analogues | Key Molecular Targets |

| Bacteria (Gram-positive & Gram-negative) | Inhibition of DNA replication and repair | DNA Gyrase, Topoisomerase IV neuroquantology.com |

| Disruption of outer membrane integrity | Lipopolysaccharide (LPS) transport pathway neuroquantology.com | |

| Inhibition of nucleotide synthesis | Dihydrofolate Reductase pnas.org | |

| Disruption of bacterial communities | Biofilm formation pnas.org | |

| Fungi (Yeasts & Dermatophytes) | Disruption of fungal growth and proliferation | Not fully elucidated, but selective action is observed researchgate.net |

Pathways Underlying Antiproliferative and Anticancer Effects

The antiproliferative and anticancer activities of quinoline analogues are mediated through various pathways, often leading to the inhibition of cancer cell growth and induction of cell death. researchgate.net

One of the key mechanisms is the induction of apoptosis , or programmed cell death. Certain quinoline derivatives have been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspases, a family of proteases that execute apoptosis, leads to characteristic cellular changes, including DNA fragmentation. nih.govnih.gov

Another significant pathway involves the inhibition of topoisomerase II , an enzyme that plays a critical role in managing DNA topology during replication and transcription. nih.gov By inhibiting this enzyme, quinoline derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. nih.govnih.gov

| Anticancer Mechanism | Cellular Pathway/Target | Outcome |

| Apoptosis Induction | Upregulation of p53, Caspase-3, Caspase-8; Downregulation of Bcl-2 nih.gov | Programmed cell death of cancer cells nih.gov |

| Enzyme Inhibition | Topoisomerase II nih.gov | DNA damage and cell death nih.govnih.gov |

| Cell Cycle Arrest | G2/S phase arrest nih.gov | Inhibition of cancer cell proliferation nih.gov |

| DNA Interaction | DNA intercalation and groove binding nih.gov | Interference with DNA replication and transcription, DNA cleavage nih.gov |

Biochemical Basis of Antimalarial Activity

The antimalarial properties of quinoline-containing drugs are well-established, with their primary mode of action targeting the blood stages of the malaria parasite, Plasmodium falciparum. nih.gov The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of heme, which is toxic to the parasite. pnas.org To protect itself, the parasite polymerizes the toxic heme into an inert crystalline substance called hemozoin. pnas.org

Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic food vacuole of the parasite. nih.gov This accumulation is thought to be a key factor in their mechanism of action. Once concentrated, these drugs are proposed to interfere with the heme detoxification process by inhibiting the polymerization of heme into hemozoin. pnas.orgnih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov

More recent studies have provided a more detailed picture of this interaction, suggesting that quinoline drugs cap the growing faces of hemozoin crystals, thereby preventing further heme polymerization. pnas.org While this is a primary mechanism, especially for drugs like chloroquine, other quinoline-based antimalarials may have alternative or additional sites of action. nih.gov The development of resistance to quinoline antimalarials has been linked to parasite-encoded proteins that may control the level of drug accumulation in the food vacuole. nih.gov

Enzyme Inhibition Studies and Receptor Interaction Mechanisms

Analogues of 3-Ethyl-7,8-dimethylquinoline-2-thiol have the potential to interact with a variety of enzymes and cellular receptors, contributing to their diverse biological activities. The quinoline scaffold is a common feature in many enzyme inhibitors and receptor ligands. mdpi.com

Enzyme Inhibition: Quinoline derivatives have been identified as inhibitors of several key enzymes. For instance, they have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF) receptor, and the c-Met receptor, all of which are pivotal in cancer cell signaling pathways that regulate proliferation and angiogenesis. mdpi.comnih.gov The inhibition of these kinases can block downstream signaling cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways. mdpi.com Additionally, some quinoline derivatives act as cholinesterase inhibitors, which is relevant for the treatment of neurodegenerative diseases. mdpi.com There are also cofactor-independent dioxygenases, such as 1H-3-hydroxy-4-oxo-quinoline 2,4-dioxygenase (QDO), that are involved in the degradation of quinolone heterocycles. wikipedia.org

Receptor Interaction: The quinoline structure is also found in compounds that act as antagonists for various receptors. For example, a series of 4-aminoquinolines have been developed as potent and selective antagonists for the alpha(2C)-adrenoceptor. nih.gov Structure-activity relationship studies have highlighted that specific substitutions on the quinoline ring are critical for this activity. nih.gov The ability of quinoline-2-thiol (B7765226) derivatives to act as fluorescent sensors for metals also points to their capacity for specific molecular interactions. researchgate.netsemanticscholar.org

| Target Class | Specific Example | Biological Relevance |

| Kinases | EGFR, VEGFR, c-Met mdpi.com | Anticancer (inhibition of proliferation and angiogenesis) mdpi.com |

| Hydrolases | Cholinesterases mdpi.com | Neurodegenerative diseases mdpi.com |

| Dioxygenases | 1H-3-hydroxy-4-oxo-quinoline 2,4-dioxygenase wikipedia.org | Metabolism of quinoline compounds wikipedia.org |

| Receptors | Alpha(2C)-adrenoceptor nih.gov | Neurological and psychiatric disorders |

Interaction with Nucleic Acids (DNA Binding and Cleavage Mechanisms)

The interaction of quinoline analogues with nucleic acids, particularly DNA, represents a significant mechanism for their biological effects, especially in the context of anticancer activity. nih.gov

DNA Binding: The planar aromatic structure of the quinoline ring system makes it an ideal candidate for intercalating between the base pairs of the DNA double helix. This intercalation can disrupt the normal function of DNA, interfering with processes such as replication and transcription. In addition to intercalation, some quinoline derivatives have been shown to bind to the minor groove of DNA. nih.gov This binding can induce conformational changes in the DNA, such as bending and unwinding of the helix. nih.gov

DNA Cleavage: Certain quinoline derivatives can mediate the cleavage of DNA. nih.gov This can occur through various mechanisms. Some compounds, after binding to DNA, can generate reactive species that lead to strand scission. For example, quinoline-chalcone hybrids have been reported to exhibit concentration-dependent DNA cleavage activity. researchgate.net Another important mechanism of DNA damage is through the inhibition of topoisomerase enzymes. nih.gov As mentioned earlier, by stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of double-strand breaks, which are highly cytotoxic. nih.gov

These interactions with DNA are a cornerstone of the therapeutic action of many quinoline-based anticancer agents. nih.gov

Advanced Applications and Material Science Integration of 3 Ethyl 7,8 Dimethylquinoline 2 Thiol Derivatives

Design and Application as Fluorescent Chemosensors for Metal Ions, pH, and Specific Biomolecules

Derivatives of the quinoline-2-thiol (B7765226) scaffold have emerged as promising candidates for the development of fluorescent chemosensors due to their inherent photophysical properties and the strong coordination affinity of the thiol group for various analytes. While the parent quinoline-2-thiol exists in a tautomeric equilibrium with quinoline-2(1H)-thione and is typically non-fluorescent, its alkylated derivatives exhibit fluorescence, making them suitable for sensor development. researchgate.net

The sensing mechanism of these fluorescent chemosensors often relies on the modulation of their fluorescence intensity upon interaction with the target analyte. For instance, alkylated quinoline-2-thiol derivatives have been shown to experience a reduction in fluorescence in the presence of certain metal ions and changes in pH. researchgate.net This fluorescence quenching can be attributed to processes such as photoinduced electron transfer (PET) from the sulfur atom of the thiol group to the excited fluorophore. researchgate.net

The versatility of the quinoline (B57606) scaffold allows for the fine-tuning of the sensor's selectivity and sensitivity towards specific metal ions. For example, derivatives of 8-hydroxyquinoline (B1678124) are well-known for their strong coordination with metal ions and have been extensively used in the design of fluorescent chemosensors. nih.gov By incorporating different functional groups and optimizing the molecular structure, it is possible to develop sensors that are highly selective for specific heavy metal ions like Pb²⁺. nih.gov

The pH-sensitive nature of these compounds is another valuable characteristic. The fluorescence of alkylated quinoline-2-thiol derivatives can be significantly altered by changes in the acidity or basicity of the medium, making them effective pH probes. researchgate.net This responsiveness is often linked to the protonation state of the quinoline nitrogen, which influences the electronic properties of the molecule.

While the direct application of 3-Ethyl-7,8-dimethylquinoline-2-thiol in sensing specific biomolecules is not extensively documented, the general principles of fluorescent chemosensor design suggest its potential in this area. By functionalizing the quinoline core or the thiol group with specific recognition moieties, it is conceivable to develop probes for biologically relevant molecules.

Table 1: Examples of Quinoline-based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism |

| Alkylated Quinoline-2-thiol Derivatives | Metal Ions (e.g., Pb²⁺), pH | Fluorescence Quenching |

| 8-Hydroxyquinoline Derivatives | Metal Ions | Fluorescence Enhancement/Quenching |

| Quinoline-Coumarin Hybrids | Metal Ions (e.g., Pb²⁺) | "On-Off" Fluorescence Response |

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

The quinoline-2-thiol moiety is a valuable synthon in organic chemistry, offering multiple reactive sites for further molecular elaboration. The thiol group can readily undergo S-alkylation, S-acylation, and oxidation reactions, while the quinoline ring can participate in various substitution and cyclization reactions. These characteristics make this compound and its derivatives attractive starting materials for the synthesis of more complex heterocyclic systems with potential biological or material applications.

The introduction of a thiol group into biologically active compounds is a strategy often employed to enhance their properties or to enable their conjugation to other molecules, such as in the development of materials for nanotechnology. nih.gov The synthetic versatility of the thiol group allows for its conversion into a range of other sulfur-containing functionalities, further expanding the synthetic utility of the quinoline-2-thiol core.

While specific examples of complex organic syntheses starting from this compound are not prevalent in the literature, the known reactivity of the quinoline and thiol moieties suggests its potential as a precursor for the synthesis of novel thiazolo[3,2-a]quinolinium salts or other fused heterocyclic systems. The presence of the ethyl and dimethyl groups can influence the regioselectivity of these reactions and the properties of the final products.

Potential in Environmental Remediation Technologies (e.g., Heavy Metal Coordination)

The presence of the soft sulfur donor atom in the thiol group of this compound derivatives imparts a strong affinity for soft heavy metal ions. This property is the basis for their potential application in environmental remediation technologies, particularly for the removal of toxic heavy metals from contaminated water sources.

The coordination of heavy metal ions by thiol-containing ligands is a well-established principle in coordination chemistry. nih.gov The lone pair of electrons on the sulfur atom can form stable coordinate bonds with metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), leading to the formation of metal-thiolate complexes. This complexation can effectively sequester the metal ions from the environment.

The design of efficient heavy metal sensors and scavengers often involves the incorporation of thiol-containing organic molecules onto solid supports, creating functionalized materials with a high capacity for metal ion uptake. The quinoline-2-thiol scaffold, with its potential for further functionalization, could be a valuable component in the development of such materials. The stability and selectivity of the metal complexes formed can be tuned by modifying the substituents on the quinoline ring.

Integration into Supramolecular Assemblies and Functional Materials

The planar aromatic structure of the quinoline ring and the presence of the interactive thiol group make this compound derivatives suitable candidates for integration into supramolecular assemblies and functional materials. The non-covalent interactions, such as π-π stacking between the quinoline rings and hydrogen bonding involving the thiol group (or its thione tautomer), can drive the self-assembly of these molecules into ordered structures.

These supramolecular assemblies can exhibit interesting photophysical or electronic properties that are different from those of the individual molecules. For instance, the arrangement of the chromophoric quinoline units in a well-defined manner can lead to enhanced fluorescence or other collective optical phenomena.

Furthermore, these derivatives can be incorporated as building blocks into more complex material architectures, such as polymers or metal-organic frameworks (MOFs). By designing appropriate linkers and connectivity, it is possible to create materials with tailored porosity, conductivity, or catalytic activity. The specific substitution pattern of this compound can influence the packing of the molecules in the solid state and the resulting material properties.

Future Perspectives and Emerging Trends in 3 Ethyl 7,8 Dimethylquinoline 2 Thiol Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Skraup, Doebner-von Miller, and Friedländer reactions. tandfonline.comnih.gov However, future research will likely focus on developing more efficient and environmentally friendly synthetic pathways for 3-Ethyl-7,8-dimethylquinoline-2-thiol.

Key emerging trends include:

Green Chemistry Approaches: The use of greener solvents like water and ethanol, along with energy-efficient techniques such as microwave and ultrasound irradiation, is becoming more prevalent in quinoline synthesis. tandfonline.comresearchgate.netnih.gov These methods can reduce reaction times, improve yields, and minimize hazardous waste. nih.govnih.gov Biocatalysts and reusable solid acid catalysts are also being explored to create more sustainable processes. tandfonline.com

Metal-Free Synthesis: To avoid the cost and potential toxicity of transition metal catalysts, metal-free synthetic routes are gaining traction. nih.govacs.org These methods often involve tandem cyclization strategies and C-H bond functionalization under milder conditions. nih.govacs.org

One-Pot and Multicomponent Reactions: One-pot synthesis and multicomponent reactions offer a streamlined approach to constructing complex molecules like this compound from simple precursors in a single step. nih.govmdpi.com This improves efficiency by reducing the number of intermediate purification steps.

| Synthetic Approach | Key Advantages | Relevant Precursors for Quinoline Synthesis |

| Green Chemistry | Reduced waste, lower energy consumption, use of non-toxic solvents. researchgate.netnih.gov | 2-aminoaryl ketones, α-methylene carbonyl compounds, anilines, glycerol. tandfonline.comnih.gov |

| Metal-Free Synthesis | Avoids heavy metal contamination, cost-effective, milder reaction conditions. nih.govacs.org | 2-styrylanilines, 2-methylquinolines. nih.govacs.org |

| One-Pot Reactions | Increased efficiency, reduced solvent use, less purification. nih.govmdpi.com | Anilines, aldehydes, ketones, alkynes. mdpi.com |

Elucidation of Underexplored Biological Mechanisms and Target Identification

Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. ijresm.comrsc.orgorientjchem.orgrsc.org Future research on this compound will likely aim to uncover its specific biological mechanisms and identify its molecular targets.

The presence of a thiol (-SH) group at the 2-position is a key feature that may influence its biological activity. Thiols are known to interact with various biological molecules, and this could be a starting point for mechanistic studies.

Potential research avenues include:

Anticancer Activity: Investigating the effect of the compound on cancer cell lines and identifying its potential targets, such as epidermal growth factor receptor (EGFR) or other kinases. nih.gov

Antimalarial Mechanisms: Exploring its ability to interfere with hemoglobin digestion in malaria parasites, a known mechanism for other quinoline-based antimalarials. nih.govnih.gov

Antimicrobial Properties: Screening against a panel of bacteria and fungi and studying its mode of action, which could involve inhibiting essential enzymes or disrupting cell membranes.

Exploration of Advanced Catalytic and Sensing Applications

The unique electronic properties of the quinoline ring make its derivatives suitable for applications in catalysis and chemical sensing. sinocurechem.com The nitrogen atom in the quinoline ring can coordinate with metal ions, a property that can be exploited in various ways. mdpi.com

Future applications for this compound could include:

Catalysis: The compound could act as a ligand to stabilize transition metal complexes used in catalytic reactions like hydrogenation and carbon-carbon coupling. sinocurechem.com The thiol group could also participate in metal coordination, potentially leading to novel catalytic activities.

Fluorescent Sensors: Quinoline derivatives have been successfully used as fluorescent sensors for detecting metal ions such as Fe³⁺ and Zn²⁺. mdpi.comrsc.orgnanobioletters.com The binding of a metal ion to the quinoline derivative can cause a detectable change in its fluorescence. mdpi.comrsc.org The specific substitutions on this compound might confer selectivity for certain ions.

Computational Design and Predictive Modeling for Structure-Activity Relationship Studies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. orientjchem.orgresearchgate.net For this compound, computational methods can accelerate research and reduce the need for extensive experimental work.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of quinoline derivatives with their biological activities. researchgate.netnih.govallsubjectjournal.com This can help predict the activity of new, unsynthesized derivatives of this compound.

Molecular Docking: This technique can be used to predict how the compound might bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This can provide insights into its mechanism of action and guide the design of more potent analogs.

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic properties of the molecule, such as its dipole moment and HOMO-LUMO energy gap, which can be correlated with its reactivity and biological activity. nih.gov

| Computational Method | Application in Quinoline Research | Predicted Outcomes |

| QSAR | Correlating molecular descriptors with biological activity. researchgate.netnih.gov | Predictive models for anticancer, antimalarial, or antimicrobial activity. tandfonline.comnih.gov |

| Molecular Docking | Simulating the binding of the compound to a biological target. nih.govnih.gov | Identification of potential drug targets and understanding of binding interactions. nih.gov |

| DFT | Calculating electronic properties and molecular electrostatic potential. nih.gov | Insights into reactivity, stability, and structure-activity relationships. nih.gov |

Integration into Multidisciplinary Research Platforms

The versatility of the quinoline scaffold allows for its integration into various multidisciplinary research areas. sinocurechem.com Future research on this compound is expected to extend beyond traditional chemistry and pharmacology.

Potential areas of multidisciplinary research include:

Materials Science: Quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties. sinocurechem.comresearchgate.net The specific substitution pattern of this compound could be tuned to optimize these properties.

Nanomedicine: The compound could be functionalized onto nanoparticles to create targeted drug delivery systems or fluorescent nanoprobes for bioimaging. rsc.org

Chemical Biology: Using the compound as a molecular probe to study biological processes or to develop new diagnostic tools.

By embracing these future perspectives and emerging trends, the scientific community can unlock the full potential of this compound and other novel quinoline derivatives, paving the way for new discoveries in medicine, technology, and beyond.

Q & A

Synthesis and Optimization

1.1 Basic Question Q: What are the common synthetic routes for 3-Ethyl-7,8-dimethylquinoline-2-thiol, and what key intermediates are involved? A: The compound is typically synthesized via cyclocondensation of 7,8-diamino-4-oxoquinoline precursors with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine). Key intermediates include substituted acetamide derivatives, as demonstrated in the synthesis of structurally analogous quinoline-thiol systems. Regioselective alkylation and thiolation steps are critical for introducing substituents at the 2-, 3-, 7-, and 8-positions .

1.2 Advanced Question Q: How can regioselectivity challenges during ethyl/methyl group introduction be mitigated in multi-step syntheses? A: Regioselectivity is controlled by steric and electronic factors. For example, Vilsmeier-Haack reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) enable selective formylation at the 3-position of quinoline derivatives. Subsequent alkylation with ethyl/methyl halides in tetrahydrofuran (THF) at low temperatures (-78°C) and sterically hindered bases (e.g., LDA) minimizes side reactions. Solvent polarity and temperature gradients are critical for optimizing yields .

Structural Characterization

2.1 Basic Question Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl/methyl groups and thiol proton).

- IR : Detection of C-S (600–700 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

Data interpretation must align with computational predictions (e.g., DFT calculations) .

2.2 Advanced Question Q: How are crystallographic methods like SHELXL employed to resolve ambiguities in X-ray diffraction data? A: SHELXL refines crystal structures using high-resolution data to model hydrogen bonding, thermal motion, and disorder. For this compound derivatives, anisotropic displacement parameters (ADPs) and riding H-atom models improve accuracy. Challenges like twinning or weak diffraction require iterative refinement and validation via R-factor convergence (e.g., R₁ < 0.05) .

Biological Activity and Mechanisms

3.1 Basic Question Q: What biological activities are associated with quinoline-thiol derivatives? A: These compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. The thiol group enhances binding to metal ions (e.g., Fe³⁺, Zn²⁺) in biological targets, while the quinoline scaffold interacts with DNA gyrase or topoisomerase IV in bacteria .

3.2 Advanced Question Q: How can structure-activity relationship (SAR) studies optimize bioactivity? A: SAR analysis involves:

- Substituent Variation : Modifying ethyl/methyl groups to alter lipophilicity (logP) and membrane permeability.

- Thiol Derivatization : Converting -SH to disulfides or thioethers to modulate reactivity.

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial topoisomerases. In vitro validation via MIC assays quantifies potency .

Analytical Methodologies

4.1 Basic Question Q: What chromatographic methods are suitable for purity assessment? A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) is standard. Purity >95% is validated via peak integration and spiking experiments. GC-MS is used for volatile byproduct analysis .

4.2 Advanced Question Q: How can conflicting NMR data (e.g., overlapping peaks) be resolved? A: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to distinguish methyl/ethyl carbons. Dynamic NMR (variable temperature) resolves conformational exchange broadening .

Computational Modeling

5.1 Basic Question Q: Which computational tools predict the electronic properties of this compound? A: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites for reaction planning .

5.2 Advanced Question Q: How do molecular dynamics (MD) simulations model solvent interactions? A: MD simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) analyze conformational stability. Radial distribution functions (RDFs) quantify hydrogen bonding between the thiol group and solvent molecules, guiding solubility optimization .

Stability and Reactivity

6.1 Basic Question Q: What precautions are required for handling this compound in the lab? A: Use inert atmosphere (N₂/Ar) to prevent thiol oxidation. Store at -20°C in amber vials with desiccants. PPE (gloves, goggles) and fume hoods are mandatory due to irritant properties .

6.2 Advanced Question Q: How does pH influence thiol reactivity in aqueous solutions? A: At pH > pKa (~8–10), the thiolate anion (-S⁻) dominates, enhancing nucleophilicity but increasing oxidation susceptibility. Buffered solutions (pH 7.4) stabilize the protonated form (-SH), reducing disulfide formation. Kinetic studies via UV-Vis monitor oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.